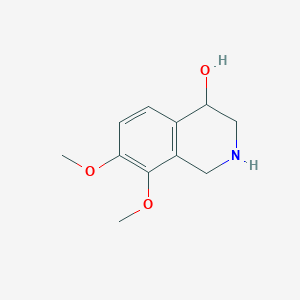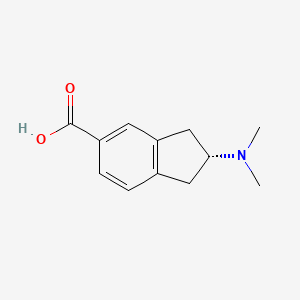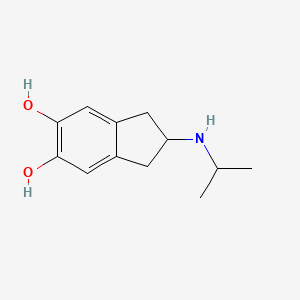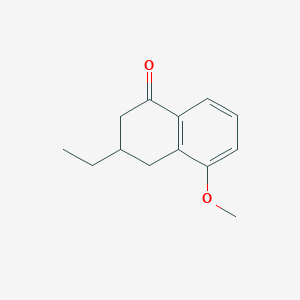![molecular formula C11H10N2O2 B11895531 Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)
Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to a pyrido[2,3-d][1,3]oxazin]-2-one moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one typically involves a multi-step process. One common method is the cyclo-condensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the spiro linkage .
Industrial Production Methods
While specific industrial production methods for Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrido[2,3-d][1,3]oxazin]-2-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one: Another spiro compound with a similar core structure but different functional groups.
Spiro[cyclopentane-1,4’-[4H]pyrido[2,3-d][1,3]oxazin]-2’(1H)-one: A closely related compound with slight variations in the spiro linkage and substituents.
Uniqueness
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is unique due to its specific spiro linkage and the presence of both cyclopentane and pyrido[2,3-d][1,3]oxazin]-2-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
spiro[cyclopentane-2,4'-pyrido[2,3-d][1,3]oxazine]-1-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-4-1-5-11(9)8-3-2-6-12-10(8)13-7-15-11/h2-3,6-7H,1,4-5H2 |
Clé InChI |
OXGRBHHRZGDOLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2(C1)C3=C(N=CC=C3)N=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)










![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)

